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molecular formula C6H9ClO2 B8443491 4-Methyl-2-oxovaleryl chloride

4-Methyl-2-oxovaleryl chloride

Cat. No. B8443491
M. Wt: 148.59 g/mol
InChI Key: SFJWLUAGMZINFE-UHFFFAOYSA-N
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Patent
US05849859

Procedure details

30.4 g (264 mmol) of dichloromethyl methyl ether were added slowly to 34.4 g (264 mmol) of 4-methyl-2-oxovaleric acid and the mixture was heated to 50° C. (bath temp.). After stirring for 60 min. at this temperature, the crude product was fractionated on a vigreux column to give the 4-methyl-2-oxovaleryl chloride (b.p. 41° C./14 mbar). 14.7 g (99 mmol) of 4-methyl-2-oxovaleryl chloride were dissolved in 144 ml of tetrahydrofuran and the solution was added dropwise at 0° C. to a solution of 6.66 g (45 mmol) of the polyester of Example 6 (monomer unit 2c) and 7.83 g (99 mmol) of pyridine in 514 ml of tetrahydrofuran/dimethylformamide (5:1). The reaction mixture was stirred at 0° C. for additional 3 hours, then filtered through Hyflo Cel and the filtrate was concentrated under reduced pressure. The polymeric product was precipitated by dropwise addition of the resulting solution into 1000 ml of isopropyl ether/n-hexane (1.5:1). The precipitate was stirred several times in tetrahydrofuran/diethyl ether (1:2) and the insoluble part was removed by filtration. The resulting clear solution was added dropwise into 500 ml of isopropyl ether, the precipitate was redissolved in tetrahydrofuran and precipitated from 1000 ml of n-hexane giving a polyester having the monomer unit 11c.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]([Cl:5])Cl.[CH3:6][CH:7]([CH3:14])[CH2:8][C:9](=[O:13])C(O)=O>>[CH3:6][CH:7]([CH3:14])[CH2:8][C:9](=[O:13])[C:3]([Cl:5])=[O:2]

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
34.4 g
Type
reactant
Smiles
CC(CC(C(=O)O)=O)C
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 60 min. at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC(CC(C(=O)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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